molecular formula C8H16N2O5 B048151 N-Acetyl-beta-D-glucosaminylamine CAS No. 114910-04-2

N-Acetyl-beta-D-glucosaminylamine

Cat. No. B048151
M. Wt: 220.22 g/mol
InChI Key: MCGXOCXFFNKASF-FMDGEEDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-beta-D-glucosaminylamine, also known as NAG, is a monosaccharide that is commonly found in the human body. It is synthesized from glucose and is an essential component of many biological molecules such as glycoproteins and glycosaminoglycans. NAG has been extensively studied in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Renal Health Monitoring

N-Acetyl-beta-D-glucosaminidase, a high molecular-weight lysosomal enzyme, is predominantly present in renal proximal tubular cells. It serves as an indicator of proximal tubular cell necrosis, as its urinary levels increase in response to conditions like glomerular proteinuria, nephrolithiasis, hyperglycemia, interstitial nephritis, transplant rejection, or exposure to nephrotoxic agents. While the clinical use of urinary N-acetyl-beta-D-glucosaminidase determination has technical limitations in children, successive measurements can enhance its utility as a marker for ongoing tubular injury (Kavukçu et al., 2002).

Diagnostic and Monitoring Tool in Nephrology

The enzyme plays a significant role in diagnosing various renal disorders like acute kidney injury, urinary tract infection, vesicoureteral reflux, diabetes mellitus, nephrotic syndrome, glomerulonephritis, hypertension, perinatal asphyxia, heavy metals poisoning, drug nephrotoxicity, renal allograft rejection, and heart failure (Mohkam & Ghafari, 2015).

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGXOCXFFNKASF-FMDGEEDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101036106
Record name 2-Acetamido-2-deoxy-β-D-glucosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-b-glucosaminylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001104
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

CAS RN

114910-04-2, 4229-38-3
Record name 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Acetamido-2-deoxy-β-D-glucosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-beta-D-glucosaminylamine
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Reactant of Route 5
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Reactant of Route 6
N-Acetyl-beta-D-glucosaminylamine

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